
Spectroscopic Profile of (R)-1-(pyridin-4-
yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

Cat. No.: B152116 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral alcohol (R)-1-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and

materials science research. The document is intended for researchers, scientists, and drug

development professionals, presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data in a clear, structured format, alongside detailed experimental

protocols.

Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for (R)-1-(pyridin-
4-yl)ethanol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.50-8.60 Doublet - 2H Pyridine H-2, H-6

7.30-7.40 Doublet - 2H Pyridine H-3, H-5

4.85-4.95 Quartet - 1H CH-OH

3.80-4.00 Singlet (broad) - 1H OH

1.45-1.55 Doublet - 3H CH₃

Data sourced from Smolecule[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~155 Pyridine C-4

~150 Pyridine C-2, C-6

~121 Pyridine C-3, C-5

68-70 Chiral Carbon (CH-OH)

~25 Methyl Carbon (CH₃)

Data sourced from Smolecule[1]

Table 3: Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Interpretation

3300 (broad) O-H stretch

2970-2850 C-H stretch (aliphatic)

~1600, ~1500 C=C and C=N stretching (pyridine ring)

~1050 C-O stretch

Note: Specific peak values for (R)-1-(pyridin-4-yl)ethanol are not readily available in the

searched literature. The provided data represents typical ranges for the functional groups

present.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

123 Molecular ion [M]⁺

108 [M - CH₃]⁺

78 [C₅H₄N]⁺ (pyridyl fragment)

Note: Experimental mass spectrometry data for (R)-1-(pyridin-4-yl)ethanol is not readily

available in the public domain. The data presented is predicted based on the structure and

common fragmentation patterns of similar compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of (R)-1-(pyridin-4-
yl)ethanol in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The solution is then

transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like (R)-1-(pyridin-4-yl)ethanol, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid is placed directly on the ATR

crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

For GC-MS analysis, the sample is vaporized and then ionized, typically by electron impact

(EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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A generalized workflow for spectroscopic analysis.
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This guide serves as a foundational resource for professionals engaged in chemical synthesis

and analysis, providing key data and procedural insights for the characterization of (R)-1-
(pyridin-4-yl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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